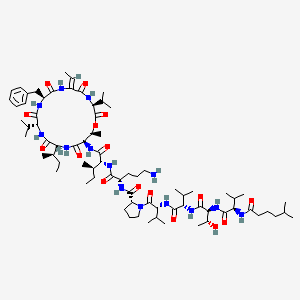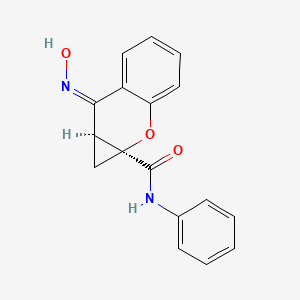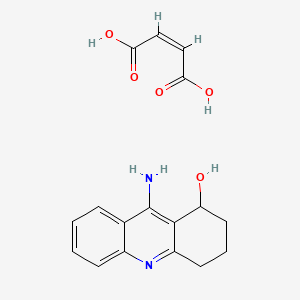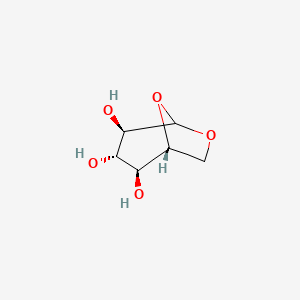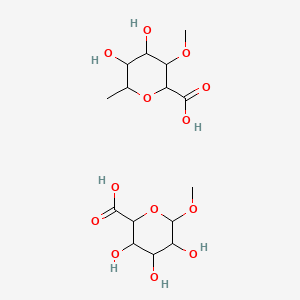![molecular formula C40H67NO14 B10753086 KITASAMYCINS [A1 shown]](/img/structure/B10753086.png)
KITASAMYCINS [A1 shown]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kitasamicina: es un antibiótico macrólido producido por la bacteria Streptomyces kitasatoensis. Es conocido por su amplia actividad antimicrobiana contra varios patógenos. La kitasamicina también se conoce como leucomicina y tiene varios nombres genéricos, incluyendo kitasamicina acetato y kitasamicina tartrato .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La kitasamicina se produce principalmente mediante fermentación utilizando Streptomyces kitasatoensis. El medio de fermentación suele incluir glucosa, polvo de torta de soja, almidón, cloruro de amonio, fosfato monopotásico, sulfato de magnesio, sulfato de zinc, carbonato de calcio y aceite de soja . El proceso implica cultivar la bacteria en un medio adecuado, seguido de la extracción y purificación del antibiótico.
Métodos de producción industrial: La producción industrial de kitasamicina implica varios pasos:
Estría en placa: Se hace una estría de una cepa original en una placa para preparar una colonia única.
Cultivo: La colonia única se transfiere a un plano inclinado y se cultiva.
Preparación de esporas: Las esporas se raspan del plano inclinado y se preparan en un tubo de cepa liofilizado.
Suspensión de esporas: Se prepara una suspensión de esporas y se utiliza para cubrir un plano oblicuo, seguido de un cultivo adicional.
Cultivo de semillas: La suspensión de esporas se transfiere a un medio de cultivo de semillas y se cultiva en un tanque de semillas.
Análisis De Reacciones Químicas
Tipos de reacciones: La kitasamicina experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar el compuesto para mejorar sus propiedades antimicrobianas.
Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran kitasamicina incluyen agentes oxidantes, agentes reductores y varios solventes. Las condiciones para estas reacciones suelen implicar temperaturas controladas y niveles de pH para garantizar rendimientos óptimos.
Productos principales: Los productos principales formados a partir de las reacciones de kitasamicina incluyen sus diversos derivados, como la kitasamicina acetato y la kitasamicina tartrato. Estos derivados se utilizan para mejorar la estabilidad y la eficacia del compuesto .
Aplicaciones Científicas De Investigación
La kitasamicina tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: La kitasamicina se utiliza como compuesto modelo para estudiar los antibióticos macrólidos y sus propiedades químicas.
Biología: Se utiliza para estudiar los mecanismos de resistencia bacteriana y los efectos de los antibióticos en las células bacterianas.
Industria: El compuesto se utiliza en la industria farmacéutica para la producción de formulaciones antibióticas.
Mecanismo De Acción
La kitasamicina ejerce sus efectos inhibiendo la síntesis de proteínas bacterianas. Se une a la subunidad ribosomal 50S del ribosoma bacteriano, impidiendo la elongación de la cadena polipeptídica durante la traducción. Esta acción detiene eficazmente el crecimiento y la replicación bacteriana .
Comparación Con Compuestos Similares
Compuestos similares: La kitasamicina pertenece a la clase de antibióticos macrólidos, que incluye otros compuestos como la eritromicina, la claritromicina y la azitromicina. Estos antibióticos comparten un mecanismo de acción similar, pero difieren en sus estructuras químicas y su espectro de actividad .
Singularidad: La kitasamicina es única debido a su producción específica por Streptomyces kitasatoensis y su amplia actividad antimicrobiana. Es particularmente eficaz contra ciertos patógenos que pueden ser resistentes a otros macrólidos .
Conclusión
La kitasamicina es un valioso antibiótico macrólido con amplia actividad antimicrobiana. Su producción a través de la fermentación, sus diversas reacciones químicas y su amplia gama de aplicaciones de investigación científica la convierten en un compuesto significativo en los campos de la química, la biología, la medicina y la industria. Comprender su mecanismo de acción y compararla con compuestos similares destaca sus propiedades únicas y su potencial para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C40H67NO14 |
|---|---|
Peso molecular |
786.0 g/mol |
Nombre IUPAC |
[(2S,3S,4R,6S)-6-[(2R,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate |
InChI |
InChI=1S/C40H67NO14/c1-22(2)18-30(45)53-38-26(6)51-32(21-40(38,7)48)54-35-25(5)52-39(34(47)33(35)41(8)9)55-36-27(16-17-42)19-23(3)28(43)15-13-11-12-14-24(4)50-31(46)20-29(44)37(36)49-10/h11-13,15,17,22-29,32-39,43-44,47-48H,14,16,18-21H2,1-10H3/t23-,24-,25-,26+,27+,28+,29-,32+,33-,34-,35?,36+,37+,38+,39+,40-/m1/s1 |
Clave InChI |
IEMDOFXTVAPVLX-DFYLCTROSA-N |
SMILES isomérico |
C[C@@H]1CC=CC=C[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H](C([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O |
SMILES canónico |
CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)OC(=O)CC(C)C)(C)O)N(C)C)O)CC=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



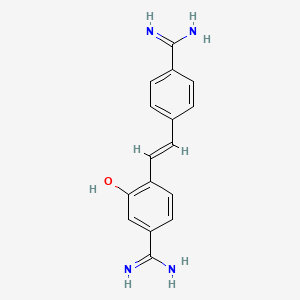
![7-hydroxyimino-N-phenyl-1,7a-dihydrocyclopropa[b]chromene-1a-carboxamide](/img/structure/B10753020.png)
![[(2R,3R,4R,5R,6S,8R,10R,13R,17S,18R)-8,14-diacetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10753022.png)
